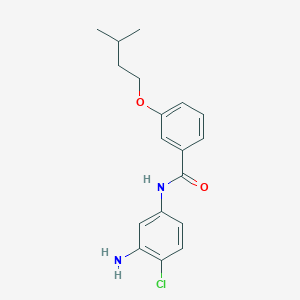

N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide

Description

Overview of N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide

This compound, bearing the Chemical Abstracts Service registry number 1020055-98-4, represents a structurally complex organic compound characterized by its distinctive molecular formula of C18H21ClN2O2 and molecular weight of 332.82 grams per mole. The compound features a sophisticated architecture comprising a benzamide core structure with specific substitution patterns that contribute to its unique physicochemical properties. The molecular framework consists of a 3-amino-4-chlorophenyl group attached via an amide linkage to a benzoyl moiety that carries a 3-isopentyloxy substituent, creating a molecule with both hydrophilic and lipophilic characteristics.

The structural complexity of this compound arises from the presence of multiple functional groups that can participate in various intermolecular interactions. The amino group provides hydrogen bonding capability and acts as an electron-donating substituent, while the chlorine atom serves as an electron-withdrawing group that influences the electronic distribution throughout the aromatic system. The isopentyloxy chain introduces significant lipophilic character and conformational flexibility to the molecule, potentially affecting its biological activity and physicochemical behavior. Predictive computational analyses suggest that the compound exhibits a boiling point of approximately 420.4 ± 45.0 degrees Celsius and a density of 1.219 ± 0.06 grams per cubic centimeter.

The compound's predicted acid dissociation constant (pKa) value of 12.25 ± 0.70 indicates that it behaves as a relatively weak base under physiological conditions, which has implications for its protonation state and potential biological interactions. This property, combined with its molecular size and substitution pattern, positions the compound within a class of molecules that may exhibit interesting pharmacological or materials science applications. The presence of both polar and nonpolar regions within the molecule suggests amphiphilic characteristics that could influence its solubility profile and membrane permeability properties.

Historical Context and Discovery

The development of this compound emerged within the broader historical context of benzamide chemistry, which has been a subject of intensive research since the early twentieth century. The systematic exploration of substituted benzamides gained momentum as researchers recognized the potential of these compounds in various applications ranging from pharmaceuticals to materials science. The specific structural motif found in this compound reflects advances in synthetic organic chemistry that enabled the precise introduction of multiple functional groups onto aromatic frameworks.

The synthetic accessibility of compounds containing isopentyloxy substituents became more practical with the development of improved etherification methodologies and protecting group strategies that allowed chemists to construct complex molecular architectures with high selectivity. The combination of amino and chloro substituents on the phenyl ring represents a strategic approach to modulating electronic properties while maintaining synthetic feasibility. This particular substitution pattern has been explored in various chemical contexts as researchers sought to understand structure-activity relationships in benzamide derivatives.

The registration of this compound in chemical databases and its assignment of a unique Chemical Abstracts Service number reflects its recognition as a distinct chemical entity worthy of scientific investigation. The availability of this compound through specialized chemical suppliers indicates ongoing research interest and potential applications that warrant continued study. The compound's inclusion in commercial catalogs suggests that it has found utility in research settings, though specific details regarding its initial synthesis and characterization remain limited in the available literature.

Significance in Contemporary Chemical Research

This compound occupies a significant position within contemporary chemical research due to its representation of key structural features that are prevalent in modern drug discovery and materials science initiatives. The compound embodies several important design principles that are central to current medicinal chemistry approaches, including the strategic placement of functional groups to optimize molecular properties and the incorporation of flexible alkoxy chains to modulate physicochemical characteristics.

The structural framework of this compound aligns with contemporary trends in pharmaceutical research that emphasize the development of molecules with balanced lipophilic and hydrophilic properties. The presence of the isopentyloxy group provides opportunities for fine-tuning molecular properties such as membrane permeability and metabolic stability, while the amino and chloro substituents offer sites for potential hydrogen bonding and electronic interactions with biological targets. This combination of features makes the compound particularly relevant to ongoing efforts in medicinal chemistry to develop new therapeutic agents with improved pharmacological profiles.

Related compounds within this structural class have demonstrated potential applications in various research areas, as evidenced by the synthesis and characterization of analogous molecules such as N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide and N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide. These related structures share common structural motifs while varying in their alkoxy substituent length and position, providing opportunities for systematic structure-activity relationship studies that can inform future molecular design efforts. The availability of multiple structural variants enables researchers to investigate how specific substitution patterns influence molecular properties and potential applications.

The compound's classification as an irritant according to hazard coding systems reflects the need for appropriate handling procedures in research settings, though this safety consideration does not diminish its scientific value. Contemporary chemical research practices emphasize the importance of understanding both the beneficial properties and safety considerations associated with research compounds, leading to more informed experimental design and risk assessment protocols.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, with particular emphasis on its structural characteristics, physicochemical properties, and potential research applications. The analysis encompasses the compound's molecular architecture, including detailed consideration of how specific substituent patterns influence overall molecular behavior and properties. Through systematic examination of available data and comparison with structurally related compounds, this review seeks to establish a comprehensive understanding of this molecule's position within the broader landscape of benzamide chemistry.

The review objectives include the compilation and analysis of all available physicochemical data for the compound, including computational predictions and experimental observations where available. Particular attention is directed toward understanding how the compound's structural features contribute to its predicted properties and potential utility in research applications. The examination extends to consideration of synthetic methodologies that could be employed for the preparation of this compound and related analogs, providing context for future research endeavors.

A key objective involves the systematic comparison of this compound with structurally related compounds to identify trends and relationships that may inform broader understanding of structure-property relationships in this chemical class. This comparative analysis includes examination of how variations in alkoxy chain length and substitution patterns influence molecular properties, providing insights that could guide future molecular design efforts. The review also aims to identify potential research applications and areas where this compound might contribute to ongoing scientific investigations.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-12(2)8-9-23-15-5-3-4-13(10-15)18(22)21-14-6-7-16(19)17(20)11-14/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSHEENOAKCCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 3-Amino-4-chlorobenzoic Acid Derivatives

One of the most straightforward approaches involves the amidation of 3-amino-4-chlorobenzoic acid or its derivatives with appropriate amines or amide-forming reagents. This method typically proceeds via activation of the carboxylic acid group, followed by coupling with an amine containing the isopentyloxy substituent.

- Activation of 3-amino-4-chlorobenzoic acid with reagents such as thionyl chloride or carbodiimides (e.g., DCC, EDC) to form an acid chloride or active ester.

- Coupling with 3-(isopentyloxy)aniline or a similar amine derivative to form the benzamide linkage.

- Purification via recrystallization or chromatography.

- The patent US Patent #5,668,178 describes a similar approach for benzamide derivatives, utilizing acid chlorides and amines in inert solvents like dichloromethane or ethanol, with reaction times typically around 1–2 hours at room temperature or reflux conditions.

Synthesis via Nucleophilic Substitution on 3-Halo-Substituted Benzamides

Another method involves starting from a 3-halo-4-chlorobenzamide intermediate, which undergoes nucleophilic substitution with isopentyloxy groups.

- Preparation of 3-halo-4-chlorobenzamide (e.g., 3-chlorobenzamide).

- Nucleophilic substitution with isopentanol under basic conditions (e.g., potassium carbonate in DMF or acetone) to introduce the isopentyloxy group at the 3-position.

- Final amidation with the amino group on the phenyl ring.

- Similar strategies are documented in patent literature, where halogenated benzamides are reacted with alcohols under reflux to yield ether derivatives.

Multistep Synthesis via Aromatic Nucleophilic Substitution and Protecting Group Strategies

Given the complexity of the molecule, a multistep approach involving protection/deprotection strategies is often employed:

- Step 1: Synthesis of 3-amino-4-chlorobenzoic acid, possibly via nitration and subsequent reduction.

- Step 2: Protection of amino groups if necessary, using groups such as BOC or acyl groups to prevent side reactions.

- Step 3: Activation of the carboxylic acid (e.g., with thionyl chloride) to form an acid chloride.

- Step 4: Coupling with 3-(isopentyloxy)aniline or its derivatives.

- Step 5: Deprotection of amino groups to yield the target compound.

- The synthesis of related benzamide derivatives often employs these strategies, with detailed protocols available in scientific literature and patents.

Alternative Route: Coupling of 3-Amino-4-chlorobenzoyl Chloride with Isopentyloxy-Substituted Aniline

This method involves:

- Preparation of 3-amino-4-chlorobenzoyl chloride from the acid chloride.

- Coupling with 3-(isopentyloxy)aniline in the presence of bases such as pyridine or triethylamine.

- Isolation of the product via filtration and recrystallization.

- Similar methods are used in the synthesis of benzamide derivatives with ether substituents, as detailed in patent US #5,668,178.

Data Table Summarizing Preparation Methods

Notes on Research and Optimization

- Protection of reactive groups (e.g., amino or hydroxyl groups) is often necessary to prevent side reactions, employing groups such as BOC or acetyl.

- Reaction solvents like dichloromethane, ethanol, or DMF are preferred for their inertness and ability to dissolve reactants.

- Reaction temperatures generally range from ambient to reflux conditions, with reaction times from 1 to 8 hours depending on the step.

- Purification typically involves recrystallization from solvents like ethanol, isopropanol, or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

“N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide” can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group (if present) can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Potential pharmacological agent due to structural similarities with existing drugs.

- Investigation into its role as an anticancer agent has shown promising results in inhibiting cancer cell proliferation.

-

Biological Studies :

- Serves as a biochemical probe for studying biological pathways involving benzamide derivatives.

- Research indicates it may modulate enzyme activity and induce apoptosis in cancer cells.

-

Industrial Uses :

- Development of new materials or catalysts in chemical reactions.

- Utilized in biopharma production for drug development processes.

Research has highlighted several significant biological activities associated with this compound:

| Study | Findings |

|---|---|

| Investigated as a biochemical probe | Showed enzyme modulation effects |

| Induced apoptosis in cancer cell lines | Via kinase regulation |

| Related compounds increased intracellular A3G levels | Inhibiting HBV replication |

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 9.76 µM to 40.83 µM. These findings indicate its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of “N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide” would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- The 3-amino-4-chlorophenyl group provides hydrogen-bonding capacity (via -NH₂) and electronic modulation (via -Cl).

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with structurally related benzamides:

| Compound Name | Benzamide Substituents | Aniline Substituents | Molecular Weight | Key Properties/Biological Relevance | Reference |

|---|---|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide (Target) | 3-(isopentyloxy) | 3-amino-4-chloro | 332.83 | High lipophilicity (branched alkoxy) | [14] |

| N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide | 4-(isopentyloxy) | 3-amino-4-chloro | 332.83 | Positional isomer; altered steric/electronic effects | [14] |

| N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide | 2-(pentyloxy) | 3-amino-4-chloro | 332.83 | Linear alkoxy chain; reduced lipophilicity | [14] |

| 3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide | 3-acetylamino | 3-chloro-4-methyl | 302.76 | Acetamido group reduces H-bonding capacity | [16] |

| N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide | 3,4,5-trimethoxy | 3-bromo | 395.24 | Electron-rich (methoxy); bulky substituents | [12] |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | 4-nitro | 3-chloro-phenethyl | N/A | Nitro group enhances electron-withdrawing effects | [13] |

Impact of Substituents on Properties

- Lipophilicity :

- Electronic Effects: Chloro (electron-withdrawing) and amino (electron-donating) groups on the aniline ring modulate reactivity and binding interactions. Nitro () and methoxy () substituents further influence electronic density.

- Sigma receptor-binding benzamides () highlight the importance of substituent positioning for receptor affinity.

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with specific functional groups that influence its biological activity. The presence of an amino group, a chlorine atom, and an isopentyloxy side chain contributes to its interaction with various biological targets.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino and chlorine groups can form hydrogen bonds with target proteins.

- Electrostatic Interactions : These interactions enhance binding affinity to biological targets.

- Lipophilicity : The isopentyloxy group increases the compound's membrane permeability, facilitating cellular uptake.

These interactions can modulate enzyme or receptor activity, leading to various biological effects such as apoptosis induction and inhibition of tumor growth.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

Research Findings and Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation. For example, compounds exhibiting IC50 values ranging from 9.76 µM to 40.83 µM were effective against various cancer cell lines, indicating significant antiproliferative activity .

Case Study 2: Antiviral Mechanisms

Research on related benzamide derivatives has shown effectiveness against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. This suggests that this compound may also possess similar antiviral properties .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.